(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro or chloro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules.
Biology
Biologically, this compound has been investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and hydrazones, which share structural features and biological activities.
Uniqueness
What sets (2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is its specific substitution pattern, which may confer unique biological properties and reactivity.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its diverse chemical reactivity and potential biological activities make it a valuable subject for further study.
Properties
Molecular Formula |
C18H12Cl2N4O4S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z,5E)-5-[(2,4-dichloro-5-nitrophenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12Cl2N4O4S/c1-28-12-4-2-10(3-5-12)9-21-23-18-22-17(25)16(29-18)7-11-6-15(24(26)27)14(20)8-13(11)19/h2-9H,1H3,(H,22,23,25)/b16-7+,21-9+ |
InChI Key |
QAYNULURDJRAHT-ISPVLGMOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.